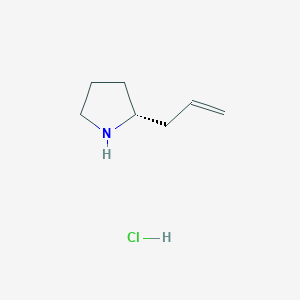

(R)-2-Allylpyrrolidine hydrochloride

描述

Significance of Chiral Nitrogen Heterocycles in Asymmetric Synthesis

Chiral nitrogen heterocycles are fundamental building blocks and catalysts in the field of asymmetric synthesis. nih.gov Their rigid, cyclic structures provide a well-defined chiral environment that can influence the stereochemical outcome of a chemical reaction. This influence is crucial in the creation of enantiomerically pure products.

One of the most significant applications of chiral nitrogen heterocycles is in organocatalysis, where they function as small organic molecules that can accelerate chemical reactions and control their stereoselectivity. rsc.org Proline and its derivatives, for instance, are highly effective organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. The pyrrolidine (B122466) ring is a key structural motif in many of these catalysts, contributing to their efficacy. rsc.org

Furthermore, chiral nitrogen heterocycles are prevalent in natural products and pharmaceuticals, making them attractive targets for synthesis. nih.gov The development of synthetic methods to access these structures in an enantiomerically pure form is an active area of academic and industrial research.

A summary of the key roles of chiral nitrogen heterocycles in asymmetric synthesis is presented in the table below.

| Role | Description | Examples |

| Chiral Building Blocks | Serve as starting materials for the synthesis of more complex chiral molecules. | Proline, Hydroxyproline |

| Organocatalysts | Act as catalysts to control the stereochemical outcome of reactions. | Proline and its derivatives |

| Chiral Ligands | Coordinate to metal centers to create chiral catalysts for a wide range of transformations. | C2-symmetric pyrrolidine derivatives |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction. | Evans auxiliaries (oxazolidinones) |

Academic Context of (R)-2-Allylpyrrolidine Hydrochloride in Organic Chemistry

This compound (CAS Number: 197230-28-7) is a specific chiral pyrrolidine derivative that holds potential as a valuable building block in organic synthesis. Its structure combines the key features of a chiral pyrrolidine ring with a reactive allyl group, making it a versatile intermediate for the introduction of both the pyrrolidine motif and further functionalization via the allyl moiety.

While extensive academic literature detailing the specific applications of this compound is limited, its structural components suggest its utility in several areas of organic chemistry. The pyrrolidine ring provides a chiral scaffold, while the allyl group can undergo a variety of chemical transformations, such as oxidation, reduction, and addition reactions, allowing for the synthesis of a diverse range of more complex molecules.

The hydrochloride salt form of this compound enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions. It is likely employed as a precursor for the synthesis of more elaborate chiral ligands, catalysts, or as an intermediate in the total synthesis of natural products and pharmaceutical targets. The synthesis of chiral pyrrolidine inhibitors for enzymes like neuronal nitric oxide synthase often involves complex, multi-step procedures where chiral pyrrolidine precursors are essential.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₇H₁₄ClN |

| Molecular Weight | 147.65 g/mol |

| CAS Number | 197230-28-7 |

| Chirality | (R)-enantiomer |

| Key Functional Groups | Pyrrolidine ring, Allyl group, Hydrochloride salt |

The academic interest in compounds like this compound stems from the broader importance of chiral 2-substituted pyrrolidines. These motifs are found in numerous biologically active compounds and are key components of successful chiral ligands for asymmetric catalysis. nih.gov Research in this area is continually focused on developing efficient synthetic routes to these valuable chiral building blocks.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(2R)-2-prop-2-enylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBQANIGCPEPGT-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Allylpyrrolidine Hydrochloride and Its Derivatives

Enantioselective Synthesis Approaches for Chiral Pyrrolidine (B122466) Scaffolds

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes as starting materials. This approach elegantly transfers the inherent chirality of the starting material to the target molecule.

A notable example involves the synthesis of enantiopure trans-2,5-dialkylpyrrolidines starting from D-Mannitol. acs.org This C2-symmetrical 1,4-diol is converted through several steps into a key intermediate containing an azide (B81097) and a mesylate. The subsequent reduction of the azide group to an amine initiates a spontaneous 5-exo-tet cyclization, displacing the mesylate and affording the enantiopure trans-2,5-disubstituted pyrrolidine. acs.org This strategy highlights how the defined stereocenters of a carbohydrate can be used to control the stereochemistry of the final pyrrolidine product.

Table 1: Chiral Pool Starting Materials for Pyrrolidine Synthesis

| Starting Material | Key Features | Resulting Pyrrolidine |

|---|---|---|

| D-Mannitol | C2-Symmetry, multiple stereocenters | Enantiopure trans-2,5-dialkylpyrrolidines acs.org |

| Proline | Inherent pyrrolidine ring, chiral center at C2 | Various C2, C3, C4, or C5 substituted derivatives sigmaaldrich.comnih.gov |

| L-Glutamic Acid | Readily available amino acid | Precursor to chiral pyroglutamates and pyrrolidines |

Reductive Cyclization Techniques for Enantioenriched Pyrrolidines

Reductive cyclization methods are powerful tools for constructing enantioenriched pyrrolidines. These techniques often involve the formation of a cyclic intermediate, such as an imine or enamine, which is then stereoselectively reduced.

One approach is the intramolecular aminomercuration of an unsaturated amine followed by reduction with sodium borohydride. This 5-exo-trig cyclization proceeds with high stereocontrol through a chair-like transition state to yield the desired trans-pyrrolidine. nih.gov Another prominent strategy involves biocatalysis. Multi-enzymatic cascade processes using a transaminase and a reductive aminase can convert non-symmetrical 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines. acs.orgnih.gov The transaminase first converts the diketone to an enantiopure dihydropyrrole, which is then stereoselectively reduced by the reductive aminase in the same pot. acs.orgnih.gov

More recent developments include iridium-catalyzed reductive generation of azomethine ylides from amides or lactams. acs.org These ylides then undergo a [3+2] dipolar cycloaddition with various electron-poor olefins to produce a wide range of highly substituted pyrrolidines with high diastereoselectivity under mild conditions. acs.org

Table 2: Overview of Reductive Cyclization Methods

| Method | Key Intermediate/Catalyst | Substrate Scope | Stereocontrol |

|---|---|---|---|

| Intramolecular Aminomercuration | Organomercury intermediate | Unsaturated amines | High (via chair-like transition state) nih.gov |

| Biocatalytic Cascade | Transaminase and Reductive Aminase | 1,4-Diketones | Excellent (Enzyme-controlled) acs.orgnih.gov |

| Iridium-Catalyzed Reductive Cycloaddition | Azomethine ylide | Amides/Lactams and Olefins | High diastereoselectivity acs.org |

Domino Reaction Protocols in Pyrrolidine Synthesis

Domino reactions, also known as cascade or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. The synthesis of pyrrolidines is well-suited to domino strategies, particularly those involving 1,3-dipolar cycloadditions of azomethine ylides. nih.gov

For instance, a domino reaction for synthesizing polysubstituted 4-oxocyclohexanecarbaldehyde (B1338460) derivatives is initiated by the reaction of a ketone with pyrrolidine to form an enamine. This enamine then participates in a sequence of aldol (B89426) condensation and tandem inter-Michael–intra-Michael addition reactions. lookchem.com While this example does not directly yield a pyrrolidine, it demonstrates the role of pyrrolidine as a catalyst in complex domino sequences.

A more direct approach involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which is a powerful method for constructing the pyrrolidine core. nih.gov These domino processes can generate multiple stereocenters in a single step with high levels of control. nih.gov Another sophisticated domino process involves an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization sequence to synthesize pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes, promoted by a multi-component catalytic system. rsc.orgresearchgate.net

Multistep Synthesis of Functionalized (R)-2-Allylpyrrolidine Derivatives

The synthesis of specifically functionalized pyrrolidines like (R)-2-Allylpyrrolidine often requires carefully designed multistep sequences. These routes may involve the construction of the pyrrolidine ring followed by functionalization or the derivatization of a pre-existing chiral pyrrolidine scaffold.

Synthesis via Ring-Opening of Oxazolone (B7731731) Precursors

Oxazolones, also known as azlactones, are versatile intermediates in amino acid and peptide synthesis. The Erlenmeyer-Plöchl reaction, involving the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride, is a classic method for their preparation. crpsonline.com

The synthesis of pyrrolidine derivatives can be envisioned through the ring-opening of an oxazolone precursor. For example, an oxazolone can be treated with a nucleophile, which opens the ring to form an acylated amino acid derivative. This intermediate can then be subjected to a series of transformations, including reduction and cyclization, to form the desired pyrrolidine ring. While a direct, documented synthesis of (R)-2-Allylpyrrolidine hydrochloride using this specific method is not readily found in broad literature, the chemical principles support its feasibility. The key steps would involve the asymmetric modification of an oxazolone-derived intermediate, followed by reduction of the carboxylate and amide functionalities and subsequent intramolecular cyclization.

Derivatization of Proline Analogues

Proline, a naturally occurring chiral pyrrolidine, is an excellent starting material for the synthesis of its derivatives. sigmaaldrich.com Its rigid, cyclic structure and pre-existing stereocenter make it an ideal scaffold for introducing substituents at various positions.

The synthesis of (R)-2-Allylpyrrolidine can be achieved through the derivatization of proline. A common strategy involves the alkylation of a proline enolate. For example, N-protected proline can be deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA) to form a chiral, non-racemic enolate. researchgate.net This enolate can then react with an electrophile, such as allyl bromide, to introduce the allyl group at the C2 position. The stereoselectivity of this alkylation can often be controlled by the choice of protecting group, base, and reaction conditions. Subsequent removal of the carboxyl group (decarboxylation) and the N-protecting group would yield the target (R)-2-Allylpyrrolidine, which can then be converted to its hydrochloride salt.

Table 3: Common Proline Derivatives in Synthesis

| Compound Name | CAS Number | Use in Synthesis |

|---|---|---|

| This compound | Not specified | Target compound |

| L-Proline | 147-85-3 | Chiral starting material sigmaaldrich.com |

| N-Boc-L-proline | 15761-39-4 | Protected proline for derivatization mdpi.com |

| L-Pyroglutamic acid | 98-79-3 | Chiral building block derived from glutamic acid |

| cis-4-Hydroxy-L-proline | 51-35-4 | Functionalized proline analogue sigmaaldrich.com |

| Benzoyl glycine | 495-69-2 | Precursor for oxazolone synthesis crpsonline.com |

Formation through Alkylation Reactions

Alkylation reactions are a cornerstone in the synthesis of pyrrolidine derivatives, allowing for the introduction of the allyl group at the C2 position. A significant approach involves the asymmetric allylic alkylation (AAA) of imides to create a stereogenic quaternary center, which can then be converted to the desired 2,2-disubstituted pyrrolidine. nih.govnih.gov

One reported method begins with the synthesis of chiral benzyloxyimides. nih.gov These imides undergo a decarboxylative asymmetric allylic alkylation, a reaction that has been successfully catalyzed by palladium complexes paired with chiral phosphinooxazaline (PHOX) ligands. nih.gov This step is crucial as it establishes the stereochemistry at the carbon atom where the allyl group is introduced. Following the alkylation, a series of functional group manipulations, including reduction, leads to a hydroxamic acid intermediate. This intermediate then undergoes a stereospecific ring contraction to yield the carbamate-protected 2,2-disubstituted pyrrolidine. nih.govnih.gov This sequence provides a catalytic and enantioselective method for synthesizing chiral 2,2-disubstituted pyrrolidines. nih.gov

Another strategy is the nickel-catalyzed hydroalkylation of enamides, which serves as a modular method for producing a wide range of enantiomerically enriched chiral alkyl amines from common precursors. semanticscholar.org This method is notable for its mild reaction conditions and high tolerance for various functional groups, making it applicable for creating complex pyrrolidine derivatives. semanticscholar.org

Control of Stereoselectivity in the Synthesis of (R)-2-Allylpyrrolidine Derivatives

Achieving a high degree of stereoselectivity is paramount in the synthesis of chiral molecules like (R)-2-Allylpyrrolidine. Both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters must be precisely controlled.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to favor the formation of one diastereomer over others. Several powerful strategies have been developed for synthesizing densely functionalized and stereochemically complex pyrrolidine derivatives.

One prominent method is the 1,3-dipolar cycloaddition reaction. acs.org For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, often generated in situ, can produce highly substituted pyrrolidines. acs.org The use of a silver carbonate catalyst has been shown to yield proline derivatives with up to four stereogenic centers, achieving good to excellent regio- and diastereoselectivities. acs.org The chiral sulfinyl group on the azadiene acts as a powerful stereodirecting group, inducing the desired absolute configuration in the final pyrrolidine ring. acs.org Similarly, ligand-controlled copper(I)-catalyzed asymmetric (3 + 2) cycloadditions provide an efficient route to pyrrolidines with multiple quaternary stereocenters, with the choice of chiral ligand dictating the regioselectivity of the product. acs.org

Another approach involves the intramolecular cyclization of acyclic precursors. mdpi.comnih.gov A diastereoselective synthesis of pyrrolidines can be achieved from chiral N-allyl oxazolidines through a tandem hydrozirconation and Lewis acid-mediated cyclization sequence. nih.gov Continuous flow protocols have also been developed, offering a rapid and scalable method for creating libraries of α-chiral pyrrolidines with high diastereocontrol under mild conditions. rsc.org This methodology has proven effective for the gram-scale preparation of key intermediates for pharmacologically active molecules. rsc.org

The table below summarizes the outcomes of a diastereoselective 1,3-dipolar cycloaddition reaction for the synthesis of various pyrrolidine derivatives, highlighting the efficiency and selectivity of the method. acs.org

| Entry | R¹ Group | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | C₆H₅ | 3aa | 83 | >95:5 |

| 2 | 4-MeC₆H₄ | 3ab | 75 | 95:5 |

| 3 | 4-MeOC₆H₄ | 3ac | 68 | 94:6 |

| 4 | 4-FC₆H₄ | 3ad | 78 | >95:5 |

| 5 | 4-ClC₆H₄ | 3ae | 80 | >95:5 |

| 6 | 4-BrC₆H₄ | 3af | 73 | >95:5 |

| 7 | 3-BrC₆H₄ | 3ag | 30 | 90:10 |

| 8 | 2-Thienyl | 3ah | 52 | 90:10 |

Data sourced from a study on the diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloadditions. acs.org

Methods for Enantiomeric Excess Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), of a synthesized chiral compound is a critical step to validate the effectiveness of an asymmetric synthesis. A primary technique for this analysis is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

This method separates the enantiomers of the target compound or a derivatized version, allowing for their quantification. For example, chiral acids can be converted into diastereomeric amides by reacting them with a chiral amine. ekb.eg The resulting diastereomers can then be separated and quantified using standard, non-chiral HPLC columns. The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original acid. The enantiomeric excess is a measure of the purity of the sample, indicating how much one enantiomer is present in excess of the other. ekb.eg This analytical step is crucial for confirming the success of stereoselective synthetic methods. mdpi.com

Applications in Asymmetric Catalysis and Organic Synthesis

(R)-2-Allylpyrrolidine Derivatives as Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereoselective formation of new stereocenters. Derivatives of (R)-2-Allylpyrrolidine have proven to be effective in this capacity, guiding the stereochemical course of reactions to yield products with high diastereoselectivity.

Role in Directing Stereochemical Outcomes of Reactions

The rigid, cyclic structure of the pyrrolidine (B122466) ring, combined with the stereogenic center at the 2-position bearing an allyl group, allows for effective facial discrimination of incoming reagents. When attached to a substrate, the (R)-2-allylpyrrolidine moiety creates a chiral environment that sterically hinders one face of the reactive center, compelling the reagent to attack from the less hindered face. This directed attack leads to the preferential formation of one diastereomer over the other.

The stereodirecting influence of chiral pyrrolidine auxiliaries is a well-established principle in asymmetric synthesis. sigmaaldrich.com By temporarily attaching these structures to an organic compound, they can effectively influence the stereoselectivity of subsequent reactions. sigmaaldrich.com Once the desired stereocenter has been established, the chiral auxiliary can be cleaved and ideally recycled for future use. sigmaaldrich.com

Application in Asymmetric Zwitterionic Aza-Claisen Rearrangements

The aza-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that creates a γ,δ-unsaturated amine from an N-allyl vinyl amine. The zwitterionic variant of this rearrangement has been a subject of interest in asymmetric synthesis. While specific literature detailing the application of (R)-2-allylpyrrolidine derivatives in asymmetric zwitterionic aza-Claisen rearrangements is not extensively available, the general principles of using chiral amines to influence the stereochemical outcome of such reactions are well-documented. researchgate.net

In a related context, asymmetric aza-Claisen rearrangements have been achieved with high enantiopurity retention using enantioenriched α-chiral allylamines with allenones. organic-chemistry.org This highlights the potential for chiral amines, such as derivatives of (R)-2-allylpyrrolidine, to control the stereochemistry of this type of transformation. The development of new nih.govnih.gov-sigmatropic rearrangement reactions has expanded the scope of the aza-Claisen rearrangement, moving beyond the use of highly reactive dichloroketene.

(R)-2-Allylpyrrolidine Derivatives in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside biocatalysis and metal catalysis. nih.gov Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts, particularly in enamine and iminium ion-mediated transformations. nih.govmdpi.com

Design and Application in Enantioselective Transformations

The design of effective organocatalysts often involves the modification of a privileged chiral scaffold, such as the pyrrolidine ring. nih.gov New pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized from chiral precursors like (R)-glyceraldehyde acetonide through diastereoselective allylation followed by hydrozirconation/iodination. nih.gov This modular approach allows for the tuning of the catalyst's steric and electronic properties to optimize reactivity and selectivity for specific transformations. nih.gov

A novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalyst has been designed and its effectiveness demonstrated in the Michael addition reaction, achieving up to 99% enantiomeric excess (ee) for the synthesis of products with all-carbon quaternary centers. rsc.org The synthesis of such catalysts often starts from readily available chiral materials, and their application spans a wide range of enantioselective reactions.

Catalytic Activity in Stereoselective Michael Additions and Aldol (B89426) Reactions

Derivatives of (R)-2-allylpyrrolidine have shown promise as organocatalysts in fundamental carbon-carbon bond-forming reactions such as Michael additions and aldol reactions. These reactions are crucial for the construction of complex molecular architectures.

In the context of Michael additions, novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to be highly efficient. rsc.org These catalysts have demonstrated high catalytic efficiency, with nearly quantitative yields in most cases, and excellent stereoselectivity in the Michael addition of both aldehydes and ketones to nitroolefins. rsc.org For aldehydes, diastereomeric ratios (dr) of up to 98:2 and enantiomeric excesses of up to 97% have been achieved. For ketones, the results are even more impressive, with dr up to 98:2 and ee up to 99%. rsc.org

The table below summarizes the performance of a pyrrolidine-based bifunctional organocatalyst in the Michael addition of cyclohexanone to various nitroolefins.

| Entry | Nitroolefin | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | β-Nitrostyrene | 98 | >99:1 | 98 |

| 2 | 4-Chloro-β-nitrostyrene | 99 | >99:1 | 99 |

| 3 | 4-Methyl-β-nitrostyrene | 97 | >99:1 | 97 |

| 4 | 2-Nitro-1-(thiophen-2-yl)ethene | 95 | >99:1 | 96 |

Similarly, in aldol reactions, various prolinamide and other pyrrolidine-derived organocatalysts have been successfully employed to achieve high yields and stereoselectivities. nih.govemorychem.science The catalyst's structure plays a critical role in achieving high optical purity of the aldol adducts. emorychem.science

Utilization in Asymmetric Benzoyloxylation

Asymmetric α-benzoyloxylation of aldehydes is a valuable transformation for the synthesis of optically active α-hydroxy carbonyl compounds. While direct data on (R)-2-allylpyrrolidine derivatives in this specific reaction is limited, the closely related (S)-2-tritylpyrrolidine has been shown to be a highly effective catalyst for this transformation. This provides a strong indication of the potential of this class of chiral pyrrolidines in such reactions.

The direct asymmetric benzoyloxylation of aldehydes with benzoyl peroxide, catalyzed by (S)-2-tritylpyrrolidine, yields optically active α-benzoyloxyaldehydes, which are useful chiral building blocks. The reaction proceeds with high enantioselectivity for a variety of aldehydes. The addition of hydroquinone as a radical inhibitor was found to be beneficial for the reaction yields.

The following table presents the results for the asymmetric benzoyloxylation of different aldehydes catalyzed by (S)-2-tritylpyrrolidine.

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | 3-Phenylpropanal | 85 | 98 |

| 2 | Heptanal | 78 | 96 |

| 3 | Cyclohexanecarbaldehyde | 82 | 97 |

| 4 | Isovaleraldehyde | 75 | 95 |

These results highlight the utility of chiral 2-substituted pyrrolidines as organocatalysts in asymmetric α-functionalization reactions of aldehydes.

(R)-2-Allylpyrrolidine Hydrochloride as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a crucial chiral starting material in the stereoselective synthesis of a wide array of complex molecules. Its inherent chirality and the reactive allyl group make it a valuable precursor for constructing intricate molecular frameworks, particularly those found in biologically active compounds.

Precursors to Natural Products and Alkaloids

The pyrrolidine ring is a fundamental structural motif present in a vast number of natural products and alkaloids. nih.govresearchgate.net The enantiomerically pure nature of this compound makes it an ideal starting point for the asymmetric synthesis of these complex targets.

One notable application is in the synthesis of secophenanthroindolizidine alkaloids, such as tylohirsuticine. nih.gov In a retrosynthetic analysis, the indolizidine core of tylohirsuticine can be derived from a 2,2-disubstituted pyrrolidine intermediate through a ring-closing metathesis reaction. nih.gov This highlights the utility of the allyl group on the pyrrolidine ring as a handle for further chemical transformations to build the complex polycyclic system of the natural product.

The synthesis of various polyhydroxylated pyrrolidine alkaloids has also been accomplished using strategies that could be adapted from allylpyrrolidine precursors. nih.gov These natural products often exhibit significant biological activities, including glycosidase inhibition. nih.gov The strategic placement of the allyl group allows for stereocontrolled introduction of hydroxyl groups and other functionalities necessary for mimicking the structure and function of natural alkaloids.

| Target Natural Product/Alkaloid Class | Synthetic Strategy involving Allylpyrrolidine Moiety | Key Intermediate |

| Secophenanthroindolizidine Alkaloids (e.g., tylohirsuticine) | Ring-closing metathesis of a diene precursor derived from the allyl group. | 2,2-disubstituted pyrrolidine |

| Polyhydroxylated Pyrrolidine Alkaloids | Stereoselective functionalization of the allyl group to introduce hydroxyl moieties. | Dihydroxylated or epoxidized allylpyrrolidine |

| Indolizidine Alkaloids | Intramolecular cyclization reactions involving the allyl group. | N-functionalized 2-allylpyrrolidine |

Synthesis of Functionalized Heterocycles, including Indolizidine Derivatives

The 2-allyl substituent on the pyrrolidine ring is strategically positioned for a variety of ring-forming reactions, enabling the construction of fused and bridged heterocyclic systems. A prominent example is the synthesis of indolizidine scaffolds, which form the core of many alkaloids with diverse biological activities. nih.gov

A concise method for creating functionalized indolizidine systems involves a domino 2-aza-Cope-[3+2] dipolar cycloaddition followed by a Pauson-Khand [2+2+1] cyclization. nih.gov In this sequence, 2-allylpyrrolidine derivatives are key substrates. The intramolecular Pauson-Khand reaction of an enyne derived from the 2-allylpyrrolidine leads to the formation of the bicyclic indolizidine core with high stereoselectivity. nih.gov This process is highly efficient, creating three new rings and five new stereogenic centers in a three-step sequence. nih.gov

Another approach to indolizidine synthesis from allylpyrrolidines is through aza-Prins cyclization. researchgate.net This method provides a step- and atom-economical route to these important azacycles. The versatility of the allyl group allows for its participation in various cyclization cascades, leading to structurally diverse indolizidine derivatives.

| Heterocyclic System | Synthetic Methodology | Key Features |

| Indolizidine Scaffolds | Domino 2-aza-Cope-[3+2] dipolar cycloaddition and Pauson-Khand [2+2+1] cyclization. nih.gov | High stereoselectivity, formation of multiple rings and stereocenters in a few steps. nih.gov |

| Indolizidine Derivatives | Aza-Prins cyclization. researchgate.net | Step- and atom-economical, allows for diverse functionalization. |

| Functionalized Pyrrolidines | Intramolecular hydroamination/reduction of alkynes. organic-chemistry.org | Provides access to 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org |

Incorporation into Complex Molecular Architectures (e.g., Arginase Inhibitors, HIV-1 Protease Inhibitors, Iminosugars)

The chiral pyrrolidine scaffold, functionalized with an allyl group, is a valuable component in the design and synthesis of various therapeutic agents.

Arginase Inhibitors

Pyrrolidine-based structures have been incorporated into the design of potent arginase inhibitors. gd3services.comnih.govnih.gov In the synthesis of certain arginase inhibitors, an allyl ketone intermediate is formed from a Boc-protected pyrrolidine epoxide. gd3services.com This allyl ketone can then undergo further reactions, such as the Ugi reaction, to introduce the necessary amino acid moiety. gd3services.com The allyl group can be subsequently transformed, for instance, through hydroboration and hydrolysis, to yield the final inhibitor structure. gd3services.com

HIV-1 Protease Inhibitors

The pyrrolidine ring is a common P2 ligand in the design of HIV-1 protease inhibitors. nih.gov While direct incorporation of (R)-2-allylpyrrolidine is less commonly detailed, the synthesis of various pyrrolidine-containing inhibitors demonstrates the importance of this heterocyclic core in achieving potent enzymatic inhibition and antiviral activity. nih.govnih.govwikipedia.org The stereochemistry of the pyrrolidine ring and its substituents is crucial for effective binding to the protease active site. The allyl group offers a point of diversification for modifying the inhibitor's properties, such as solubility and cell permeability.

Iminosugars

(R)-2-Allylpyrrolidine is a key precursor in the synthesis of pyrrolidine-based iminosugars. mdpi.comresearchgate.netorientjchem.orguitm.edu.mysemanticscholar.org These compounds are sugar mimics where the endocyclic oxygen is replaced by a nitrogen atom, and they often act as potent glycosidase inhibitors. The synthesis of monovalent iminosugar inhibitors can start from (2R)-configured allyl-pyrrolidine. mdpi.com The allyl side chain is chemically manipulated through steps like dihydroxylation and oxidative cleavage to form an intermediate aldehyde. mdpi.com This aldehyde can then be reduced to an alcohol or undergo reductive amination to yield the target iminosugars. mdpi.com This synthetic route demonstrates the utility of the allyl group as a masked two-carbon unit that can be elaborated into the characteristic polyhydroxylated side chain of iminosugars.

| Compound Class | Role of (R)-2-Allylpyrrolidine Moiety | Key Synthetic Transformations |

| Arginase Inhibitors | Serves as a chiral scaffold for building the inhibitor. gd3services.com | Formation of an allyl ketone intermediate, followed by Ugi reaction and hydroboration-oxidation of the allyl group. gd3services.com |

| HIV-1 Protease Inhibitors | Acts as a P2 ligand to interact with the enzyme's active site. nih.gov | The allyl group provides a site for structural modification to optimize inhibitor potency. |

| Iminosugars | Precursor to the polyhydroxylated pyrrolidine core. mdpi.com | Dihydroxylation and oxidative cleavage of the allyl group, followed by reduction or reductive amination. mdpi.com |

Chemical Transformations and Functional Group Interconversions of R 2 Allylpyrrolidine Derivatives

Olefin Metathesis Reactions

Olefin metathesis, a powerful carbon-carbon bond-forming reaction, has been widely employed in the synthesis of nitrogen heterocycles. Ring-closing metathesis (RCM) is particularly relevant for derivatives of (R)-2-allylpyrrolidine, offering a direct route to bicyclic and spirocyclic structures. The general principle involves the intramolecular reaction of a diene, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, to form a new cyclic olefin and a small volatile alkene like ethylene.

For RCM to be applied to (R)-2-allylpyrrolidine derivatives, the nitrogen atom must first be functionalized with another olefin-containing moiety. For instance, N-acylation followed by the introduction of a second allyl group or a longer alkenyl chain provides the necessary diene precursor. The success of the cyclization is influenced by factors such as the length of the tether connecting the two double bonds, the nature of the substituents, and the specific catalyst employed.

Recent advancements in catalyst design have led to more robust and efficient ruthenium catalysts that are tolerant of various functional groups, including the amine functionality present in pyrrolidine (B122466) derivatives. These catalysts facilitate the RCM of electron-rich amine substrates, which were previously challenging. The resulting unsaturated nitrogen heterocycles are valuable synthetic intermediates, as the newly formed double bond can be further functionalized.

| Substrate Type | Catalyst | Product Type | Ref. |

| N-alkenyl-(R)-2-allylpyrrolidine | Grubbs' I or II Generation Catalyst | Bicyclic pyrrolidine derivative | nih.gov |

| 2,2-diallylpyrrolidine derivative | Ruthenium or Tungsten-based catalysts | Azaspiroheterocycle | researchgate.net |

Oxidative Transformations of the Allyl Moiety (e.g., Ozonolysis)

The allyl group of (R)-2-allylpyrrolidine derivatives is susceptible to a variety of oxidative transformations, providing a means to introduce new functional groups. Ozonolysis is a prominent example of an oxidative cleavage reaction that breaks the carbon-carbon double bond of the allyl group, typically yielding aldehydes or carboxylic acids depending on the work-up conditions. For instance, ozonolysis of an N-protected (R)-2-allylpyrrolidine followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would yield an aldehyde. An oxidative work-up (e.g., with hydrogen peroxide) would produce a carboxylic acid. This transformation is a key step in a synthetic route to pyrrolidine derivatives where the double bond of a precursor is cleaved. nih.gov

Beyond ozonolysis, other methods for the oxidative cleavage of allyl groups are available. A one-pot method involving hydroxylation of the allyl group with osmium tetroxide, followed by periodate (B1199274) scission of the resulting diol, can effectively remove the allyl group under near-neutral pH conditions. organic-chemistry.org This method is compatible with a wide range of protecting groups. Another approach utilizes an oxoammonium salt to mediate the oxidative cleavage of allyl ethers to their corresponding aldehydes. nih.gov

These oxidative transformations significantly enhance the synthetic utility of (R)-2-allylpyrrolidine by allowing the conversion of the allyl side chain into other valuable functional groups.

| Reagent(s) | Transformation | Product Functional Group |

| 1. O₃; 2. Me₂S or Zn/H₂O | Ozonolysis (Reductive work-up) | Aldehyde |

| 1. O₃; 2. H₂O₂ | Ozonolysis (Oxidative work-up) | Carboxylic Acid |

| OsO₄ (cat.), NaIO₄ | Oxidative Cleavage | Deprotected amine/alcohol |

| Oxoammonium salt | Oxidative Cleavage of Allyl Ether | Aldehyde/Ketone |

Halogenation and Subsequent Cyclization Reactions (e.g., Iodolactonization)

The double bond of the allyl group in (R)-2-allylpyrrolidine derivatives can participate in intramolecular cyclization reactions upon activation by an electrophilic halogen. This strategy is particularly useful for the construction of bicyclic systems. For this to occur, a nucleophilic group must be suitably positioned within the molecule. For example, if the pyrrolidine nitrogen is part of a carboxamide that also contains the allyl group, treatment with an iodine source can induce iodolactonization or a related cyclization.

The mechanism involves the initial formation of a cyclic iodonium (B1229267) ion intermediate from the reaction of the allyl double bond with an electrophilic halogen. The tethered nucleophile then attacks this intermediate in an intramolecular fashion, leading to the formation of a new ring. This type of halogenation-induced C-N bond activation can enable the intramolecular substitution of amino groups by other nucleophiles. rsc.org

While direct examples of iodolactonization on simple (R)-2-allylpyrrolidine derivatives are specific to the substrate structure, related palladium-catalyzed intramolecular cyclizations of N-allyl-pyrrolo-2-carboxamides have been shown to produce bicyclic pyrrolo-fused structures, demonstrating the propensity of the allyl group to engage in such ring-forming reactions. researchgate.net

| Reaction Type | Key Reagents | Resulting Structure |

| Halogenation-induced cyclization | Electrophilic halogen (e.g., I₂, Br₂) | Bicyclic pyrrolidine derivative |

| Palladium-catalyzed cyclization | Pd(OAc)₂, oxidant | Pyrrolo-pyrazinone or Pyrrolo-pyridinone |

Hydrogenation of the Allyl Double Bond

A fundamental transformation of the allyl group is its reduction to a propyl group through catalytic hydrogenation. This reaction is typically carried out by treating the (R)-2-allylpyrrolidine derivative with hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is generally high-yielding and proceeds under mild conditions, making it a reliable method for the saturation of the allyl double bond.

The conversion of (R)-2-allylpyrrolidine to (R)-2-propylpyrrolidine is a straightforward example of this transformation. The stereocenter at the 2-position of the pyrrolidine ring is typically unaffected by this reaction. This simple modification of the side chain can be crucial for structure-activity relationship studies in medicinal chemistry, where the presence or absence of the double bond can significantly impact biological activity.

| Catalyst | Hydrogen Source | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | (R)-2-Propylpyrrolidine derivative |

| Platinum on Carbon (Pt/C) | H₂ gas | (R)-2-Propylpyrrolidine derivative |

| Raney Nickel | H₂ gas | (R)-2-Propylpyrrolidine derivative |

Theoretical and Computational Investigations of R 2 Allylpyrrolidine Systems

Conformational Analysis Studies

Conformational analysis is a critical step in understanding the behavior of a flexible molecule like (R)-2-allylpyrrolidine. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Furthermore, the allyl substituent at the C2 position has its own rotational freedom around the C-C single bond connecting it to the ring. The protonation of the nitrogen to form the hydrochloride salt adds another layer of complexity, influencing the electronic structure and conformational preferences of the ring.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules. A typical study would involve:

Identification of Conformers: Systematically rotating the rotatable bonds (C-N and C-C bonds of the ring, and the C2-allyl bond) to generate a wide range of possible starting geometries.

Geometry Optimization: Each of these starting geometries is then optimized to find the nearest local energy minimum. This process yields a set of stable conformers. For (R)-2-allylpyrrolidine, key variables would be the ring pucker and the orientation of the allyl group relative to the ring (e.g., pseudo-equatorial vs. pseudo-axial).

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using higher levels of theory or larger basis sets to obtain more accurate relative energies between the conformers.

Population Analysis: The relative energies (often Gibbs free energies) are used to calculate the expected population of each conformer at a given temperature using the Boltzmann distribution.

A study on N-substituted pyrrolidine derivatives highlighted that for some systems, one conformer can be significantly more stable, while in others, multiple conformers can co-exist in significant proportions. researchgate.net For (R)-2-allylpyrrolidine, the major conformers would likely differ in the puckering of the five-membered ring and the spatial orientation of the C2-allyl side chain. A DFT study on the similar molecule (R)-(-)-2-pyrrolidinemethanol, for instance, identified four stable conformers by varying the key dihedral angles and explored their relative energies. researchgate.net

Table 1: Hypothetical Relative Energies of (R)-2-Allylpyrrolidine Conformers This table illustrates the type of data that a conformational analysis study would generate. The values are hypothetical and for illustrative purposes only, as specific data for this compound is not available.

| Conformer ID | Ring Pucker | Allyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-1 | C3-endo (Envelope) | Pseudo-equatorial | 0.00 | 75.8 |

| Conf-2 | C4-exo (Envelope) | Pseudo-equatorial | 0.55 | 19.1 |

| Conf-3 | C3-endo (Envelope) | Pseudo-axial | 1.80 | 3.5 |

| Conf-4 | C2-C3 (Twist) | Pseudo-equatorial | 2.50 | 1.6 |

Note: Data is hypothetical and for illustrative purposes only.

Mechanistic Insights via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, determining transition state structures, and calculating activation energies. For a chiral molecule like (R)-2-allylpyrrolidine, these calculations can provide insight into how it functions as a reactant, catalyst, or chiral auxiliary in a chemical reaction.

A mechanistic study would typically involve the following steps:

Reactant and Product Optimization: The 3D structures of the reactants, products, and any intermediates are computationally optimized to determine their lowest energy states.

Transition State (TS) Searching: Sophisticated algorithms are used to locate the transition state structure on the potential energy surface that connects reactants to products. This is the highest point along the minimum energy reaction pathway.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. This value is crucial for understanding the reaction rate.

For example, if (R)-2-allylpyrrolidine were used as a chiral catalyst in an asymmetric reaction, calculations could model the formation of the catalyst-substrate complex, the key bond-forming transition state, and the product release. DFT calculations have been successfully used to explain reaction mechanisms and selectivity in the synthesis of various substituted pyrrolidines. longdom.org These studies show that computational results can identify the most favorable reaction pathway by comparing the activation barriers of competing routes, thus explaining why a particular product is formed. longdom.org

Predicting Stereoselectivity through Computational Models

One of the most powerful applications of computational chemistry is in predicting and explaining the stereochemical outcome of asymmetric reactions. When a chiral molecule like (R)-2-allylpyrrolidine is involved in a reaction that creates a new stereocenter, it can lead to the preferential formation of one diastereomer or enantiomer over another.

Computational models predict stereoselectivity by comparing the energies of the diastereomeric transition states that lead to the different stereoisomeric products. The Curtin-Hammett principle suggests that the ratio of the products is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) for the competing pathways.

The general approach is as follows:

Identify Stereodetermining Step: The key step in the reaction mechanism where the new stereocenter is formed is identified.

Model Diastereomeric Transition States: All plausible transition state structures leading to the different stereoisomers are located and optimized. For a reaction involving (R)-2-allylpyrrolidine, this would involve modeling how the chiral center and conformation of the pyrrolidine ring influence the approach of the reactants in the transition state.

Calculate Energy Difference (ΔΔG‡): The Gibbs free energies of the diastereomeric transition states are calculated. The difference between them (ΔΔG‡ = ΔG‡_major - ΔG‡_minor) is directly related to the product ratio. A larger ΔΔG‡ implies higher stereoselectivity.

Computational investigations of proline-catalyzed aldol (B89426) reactions, for example, have successfully explained the origins of stereoselectivity by analyzing the transition state geometries. These models reveal that subtle non-covalent interactions, such as hydrogen bonds and steric repulsion in the transition state, dictate which product isomer is favored. By analyzing the transition state structures leading to different stereoisomers from a reaction involving (R)-2-allylpyrrolidine, one could pinpoint the specific steric and electronic interactions responsible for the observed (or predicted) stereoselectivity.

Table 2: Example of a Computational Prediction of Stereoselectivity This table shows how computational results would be presented to predict the outcome of a hypothetical asymmetric reaction catalyzed by (R)-2-allylpyrrolidine.

| Transition State | Product | Relative Gibbs Free Energy (ΔG‡, kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted Product Ratio |

| TS-A | (R,R)-Product | 15.2 | 0.0 | 95 |

| TS-B | (R,S)-Product | 17.0 | 1.8 | 5 |

Note: Data is hypothetical and for illustrative purposes only, representing a pathway to a major (R,R) product.

Future Research Avenues and Potential Developments

Exploration of Novel Stereoselective Synthetic Routes

While established methods for the synthesis of chiral 2-substituted pyrrolidines exist, the pursuit of more efficient, atom-economical, and stereoselective routes remains a significant goal. Future research is anticipated to focus on several key areas to improve the synthesis of (R)-2-Allylpyrrolidine hydrochloride and its analogs.

One promising direction involves the development of novel catalytic asymmetric methods. For instance, tandem reactions that construct the pyrrolidine (B122466) ring and install the allyl group in a single, continuous sequence are highly desirable. A gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction has been shown to be effective for creating pyrrolidine derivatives with a tetrasubstituted carbon stereocenter, a strategy that could be adapted for the synthesis of (R)-2-allylpyrrolidine structures. acs.org Similarly, the exploration of asymmetric 'clip-cycle' reactions, which utilize a chiral phosphoric acid to catalyze the enantioselective intramolecular aza-Michael cyclization, presents another innovative approach to constructing the chiral pyrrolidine core. whiterose.ac.uk

Further advancements are expected from the refinement of existing strategies. For example, the diastereoselectivity of reductive cyclizations of γ-chloro-N-tert-butanesulfinyl ketimines can be controlled by the choice of reducing agent, offering a versatile method to access either enantiomer of a 2-substituted pyrrolidine from a single starting material. nih.gov Future work could focus on expanding the substrate scope and reducing the reliance on stoichiometric chiral auxiliaries. Additionally, methods such as the hydrozirconation-cyclization of chiral N-allyl oxazolidines provide a pathway to diastereoselective pyrrolidine synthesis that could be further optimized for efficiency and scalability. nih.gov The development of catalytic enantioselective syntheses of related natural products has demonstrated the power of these evolving methodologies. whiterose.ac.uk

A summary of potential future synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Tandem Gold-Catalyzed Cyclization | Alkyne hydroamination followed by in-situ allylation. acs.org | High step-economy and stereocontrol in forming complex pyrrolidines. |

| Asymmetric 'Clip-Cycle' Reaction | Chiral Brønsted acid-catalyzed intramolecular aza-Michael reaction. whiterose.ac.uk | Modular, highly enantioselective, and provides a versatile synthetic handle. |

| Diastereoselective Reductive Cyclization | Use of specific reducing agents to control the stereochemical outcome from a chiral sulfinyl ketimine. nih.gov | Access to both enantiomers from a common precursor, high diastereoselectivity. |

| Hydrozirconation-Cyclization | Tandem reaction on chiral N-allyl oxazolidines. nih.gov | Diastereoselective formation of the pyrrolidine ring from readily available materials. |

Expanding Catalytic Applications in Asymmetric Synthesis

The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, with proline and its derivatives being extensively used to catalyze a wide array of chemical transformations. nih.govunibo.it this compound serves as a promising platform for the development of new generations of catalysts, with the allyl group offering a unique point for modification and anchoring.

Future research will likely explore the derivatization of the allyl group to tether the pyrrolidine moiety to solid supports, creating recyclable heterogeneous catalysts. This approach addresses key challenges in sustainable chemistry by simplifying catalyst separation and reuse. Furthermore, the allyl group can be functionalized to introduce additional coordinating groups, leading to the creation of novel bifunctional catalysts or chiral ligands for metal-catalyzed reactions. These new catalytic systems could offer enhanced reactivity and selectivity in transformations such as Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions. nih.govnih.gov

The development of catalysts that operate under mild and environmentally benign conditions, such as in aqueous media, is another critical research avenue. unibo.it By modifying the periphery of the (R)-2-allylpyrrolidine structure, it may be possible to tune the catalyst's solubility and stability, enabling efficient catalysis in water or other green solvents. The inherent chirality of the (R)-2-allylpyrrolidine core is crucial for inducing stereoselectivity in these reactions, making it a valuable building block for the design of catalysts for challenging asymmetric syntheses. nih.gov

Development of New Functionalized Derivatives for Material Science and Chemical Biology

The functional versatility of the pyrrolidine ring makes it a privileged scaffold in medicinal chemistry and an emerging platform for materials science. nih.gov The allyl group of this compound provides a reactive handle for the synthesis of a diverse range of new functionalized derivatives with potential applications in these fields.

In material science, the allyl group can serve as a monomer for polymerization reactions, leading to the creation of novel chiral polymers. These materials could find applications in chiral chromatography, as sensors for chiral molecules, or in asymmetric catalysis. The rigid, stereodefined pyrrolidine units along the polymer backbone could impart unique structural and functional properties to the resulting materials.

In the realm of chemical biology, the pyrrolidine scaffold is present in numerous biologically active natural products and pharmaceuticals. nih.gov The modification of this compound could lead to the development of new therapeutic agents. For instance, the allyl group can be functionalized through various chemical transformations to attach pharmacophores, fluorescent tags, or other molecular probes. This would enable the synthesis of compound libraries for drug discovery screening or the creation of chemical tools to study biological processes. The stereochemistry of the pyrrolidine ring is often critical for biological activity, and the enantiomerically pure nature of this compound makes it an ideal starting point for such endeavors. nih.gov Research into pyrrolidine-based compounds has already identified candidates with potential applications in treating a range of diseases, highlighting the therapeutic promise of this structural motif. researchgate.net

常见问题

Basic Research Questions

Q. How can the synthesis of (R)-2-Allylpyrrolidine hydrochloride be optimized to achieve high enantiomeric excess (ee)?

- Methodological Answer : The synthesis should prioritize stereochemical control during key steps such as cyclization and allylation. For pyrrolidine derivatives, chiral resolution via chiral HPLC or formation of diastereomeric salts with resolving agents (e.g., tartaric acid derivatives) is critical post-cyclization . Temperature control during allylation (e.g., -78°C for kinetic control) and the use of enantioselective catalysts (e.g., Pd/C with chiral ligands) can enhance ee. Validate purity using polarimetry and chiral GC/MS .

Q. What purification techniques are recommended for removing byproducts in this compound synthesis?

- Methodological Answer :

- Crystallization : Use solvent systems like ethanol/water or acetone/hexane to isolate the hydrochloride salt .

- Chromatography : Normal-phase silica gel chromatography with eluents such as CH₂Cl₂/MeOH (95:5) for free base purification, followed by HCl salt formation .

- Distillation : For volatile impurities, short-path distillation under reduced pressure (if thermally stable) .

Q. How should researchers characterize the stereochemical integrity of this compound?

- Methodological Answer :

- NMR : Analyze and NMR for diastereotopic protons and coupling constants (e.g., -values in allyl groups) .

- X-ray Crystallography : Confirm absolute configuration using single-crystal XRD .

- Optical Rotation : Compare observed with literature values for analogous pyrrolidine hydrochlorides .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of this compound synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry. Non-polar solvents may lead to racemization via carbocation intermediates .

- Temperature : Low temperatures (-20°C to 0°C) minimize epimerization during HCl salt formation. Kinetic vs. thermodynamic control in allylation can be probed via Arrhenius plots .

- Table : Stereochemical Outcomes Under Varied Conditions

| Solvent | Temp (°C) | ee (%) | Notes |

|---|---|---|---|

| THF | -78 | 92 | Kinetic control |

| DCM | 25 | 75 | Partial racemization |

| EtOH | 0 | 85 | Salt crystallization |

| Data extrapolated from analogous pyrrolidine syntheses |

Q. What computational tools are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors or ion channels, leveraging the allyl group’s conformational flexibility .

- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

- QSAR : Develop models using descriptors like logP, polar surface area, and steric parameters from analogs (e.g., ethyl pyrrolidine-2-carboxylate derivatives) .

Q. How can researchers resolve contradictions in reported biological data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ in µM ± SEM) and control for variables like salt form (free base vs. hydrochloride) .

- Reproducibility Checks : Replicate key experiments (e.g., antimicrobial activity) under identical conditions (pH, cell lines) .

- Structural Confirmation : Verify compound identity in conflicting studies via HRMS and 2D NMR to rule out impurities .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in this compound pharmacology studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation using GraphPad Prism to calculate EC₅₀/IC₅₀ and Hill coefficients .

- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s test for pairwise differences) .

- Bootstrap Analysis : Estimate confidence intervals for parameters like maximum efficacy (Emax) .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C .

- HPLC Monitoring : Quantify degradation products at intervals (0, 1, 6, 24 hrs) using a C18 column and UV detection .

- Kinetic Modeling : Apply first-order decay models to estimate half-life () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。